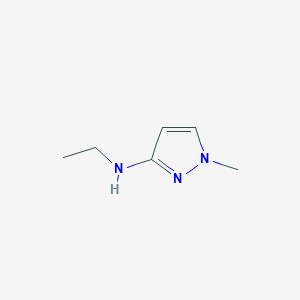
Methyl3-amino-3-(2,4-dimethoxyphenyl)propanoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propanoate ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves esterification with methanol and hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学研究应用
Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo chemical modifications also allows it to be used as a versatile tool in biochemical studies .
相似化合物的比较
Similar Compounds
- Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning influences the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the 2,4-dimethoxy substitution pattern enhances its ability to participate in specific chemical reactions and interact with biological targets .
属性
分子式 |
C12H18ClNO4 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC 名称 |
methyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-8-4-5-9(11(6-8)16-2)10(13)7-12(14)17-3;/h4-6,10H,7,13H2,1-3H3;1H |
InChI 键 |
XORPVQCFWRRHLK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(CC(=O)OC)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)




![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)



